1-(6-Sulfanylhexyl)naphthalen-2-ol
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Overview
Description
1-(6-Sulfanylhexyl)naphthalen-2-ol is an organic compound that features a naphthalene ring system with a hydroxyl group at the second position and a sulfanylhexyl chain at the first position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Sulfanylhexyl)naphthalen-2-ol typically involves the reaction of naphthalen-2-ol with a suitable sulfanylhexyl precursor. One common method is the nucleophilic substitution reaction where naphthalen-2-ol reacts with 6-bromohexanethiol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
1-(6-Sulfanylhexyl)naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the sulfanyl group or convert it to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can participate in substitution reactions, such as esterification with acyl chlorides to form esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Acyl chlorides, bases like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, desulfurized products.
Substitution: Esters, ethers.
Scientific Research Applications
1-(6-Sulfanylhexyl)naphthalen-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(6-Sulfanylhexyl)naphthalen-2-ol involves its interaction with molecular targets through its hydroxyl and sulfanyl groups. These functional groups can form hydrogen bonds and covalent bonds with target molecules, influencing their activity. The compound may also participate in redox reactions, altering the oxidative state of biological systems and affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds
Naphthalen-2-ol: Lacks the sulfanylhexyl chain, making it less versatile in certain applications.
6-Bromohexanethiol: Contains the sulfanylhexyl chain but lacks the naphthalene ring, limiting its aromatic properties.
2-Naphthol: Similar to naphthalen-2-ol but with different substitution patterns.
Uniqueness
1-(6-Sulfanylhexyl)naphthalen-2-ol is unique due to the combination of the naphthalene ring system and the sulfanylhexyl chain. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
91650-71-4 |
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Molecular Formula |
C16H20OS |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(6-sulfanylhexyl)naphthalen-2-ol |
InChI |
InChI=1S/C16H20OS/c17-16-11-10-13-7-4-5-8-14(13)15(16)9-3-1-2-6-12-18/h4-5,7-8,10-11,17-18H,1-3,6,9,12H2 |
InChI Key |
GVGSMZPZXQWSSV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2CCCCCCS)O |
Origin of Product |
United States |
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